Coumarin 343 X carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

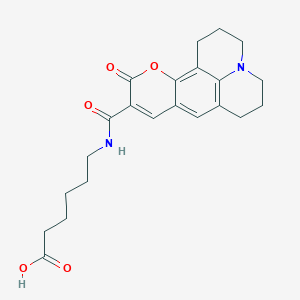

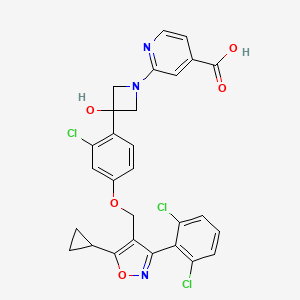

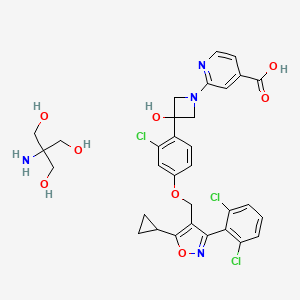

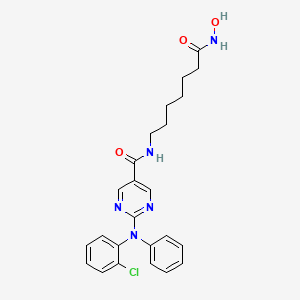

Coumarin 343 X carboxylic acid, also known as AF 343 (Coumarin), is a blue-emitting fluorophore used as a laser dye . It has a molecular formula of C22H26N2O5 and a molecular weight of 398.45 . The fluorophore can serve as a FRET donor for FAM (fluorescein) .

Molecular Structure Analysis

The molecular structure of Coumarin 343 X carboxylic acid consists of a coumarin core with an extended aminohexanoyl linker . This linker increases solubility and provides spatial separation between the fluorophore and the functional group .Physical And Chemical Properties Analysis

Coumarin 343 X carboxylic acid appears as yellow crystals . It is well soluble in DMF and DMSO, moderately soluble in DCM and DCE, and insoluble in diethyl ether . It has an excitation/absorption maximum at 437 nm and an emission maximum at 477 nm .Wissenschaftliche Forschungsanwendungen

Radiation Therapy Dosimetry : Coumarin-3-carboxylic acid is investigated for its potential as a dosimeter in radiation therapy. Upon irradiation, it converts to 7-hydroxy-coumarin-3-carboxylic acid, exhibiting a fluorescence signal linearly proportional to the radiation-absorbed dose. This property makes it a candidate for precise dosimetry in radiation treatments (Collins, Makrigiorgos, & Svensson, 1994).

Optoelectronic Properties : 7-(Diethylamino)-coumarin-3-carboxylic acid is used in various applications as a laser dye, fluorescent label, and biomedical inhibitor. Its molecular aggregation can cause inconsistent optoelectronic properties, leading to varied research findings in different solvents and conditions (Liu et al., 2014).

Electron Injection in Nanoparticles : The efficiency of electron injection from 7-diethyl amino coumarin 3-carboxylic acid to TiO2 nanoparticles is studied, revealing higher efficiency compared to other similar dyes. This property is relevant in the context of solar energy conversion and photocatalysis (Ramakrishna & Ghosh, 2002).

Hydroxyl Radical Detection : Coumarin-3-carboxylic acid serves as a detector for hydroxyl radicals in aqueous solutions. This application is significant in studying radiation-induced or chemical hydroxylation, offering a quantitative, sensitive, and specific method for detecting these radicals (Manevich, Held, & Biaglow, 1997).

Molecular Dynamics on Nanoparticle Surfaces : Research on coumarin dyes, including coumarin 343 and 7-diethyl amino coumarin 3-carboxylic acid, explores their excited state dynamics, molecular rotation, and charge distribution when interacting with gold nanoparticles. Such studies have implications in nanotechnology and photonics (Dana, Debnath, Maity, & Ghosh, 2015).

Chemiluminescence Studies : Coumarin-3-carboxylic acid chloride (Coumarin 343) is studied for its ability to emit light through a reaction with organic peroxides. This research has potential applications in analytical chemistry and biochemistry (Gompel & Schuster, 1987).

Synthesis and Pharmacological Applications : The compound has been synthesized and studied for various pharmacological activities, indicating its significance in drug development and medical applications (Fiorito et al., 2015; Song, Wang, & Lam, 2003; Thati et al., 2007; Balalaie et al., 2012).

Caged Carboxylic Acid Synthesis : A novel caged carboxylic acid with a donor-π-donor coumarin structure has been synthesized, showing potential for one-photon and two-photon uncaging reactions using visible and near-infrared lights. This has applications in photopharmacology and controlled drug release (Chitose et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGYFCWVUOZRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin 343 X carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)